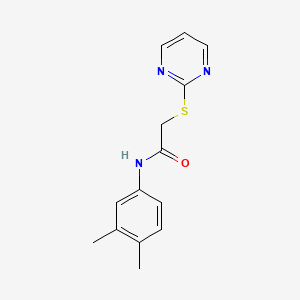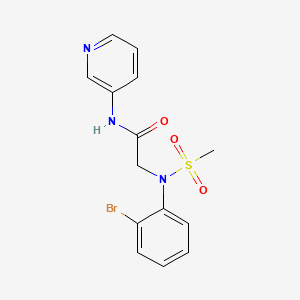![molecular formula C15H14ClN3O2S B5723427 ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)
ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of a variety of autoimmune disorders.
Mécanisme D'action
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of JAK enzymes, which play a key role in the immune system's response to inflammation. These enzymes are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune system's response to infection and inflammation. By blocking the activity of JAK enzymes, this compound can reduce the production of cytokines and potentially alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, reducing inflammation and potentially alleviating the symptoms of autoimmune diseases. The compound has also been shown to have an impact on other physiological processes, including blood pressure regulation and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments, including its ability to inhibit the activity of JAK enzymes and its potential to reduce inflammation. However, the compound also has limitations, including its potential for off-target effects and its potential to interfere with other physiological processes.
Orientations Futures
There are several potential future directions for research on ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate. One area of focus could be the development of more selective JAK inhibitors that have fewer off-target effects. Another potential direction could be the investigation of this compound's potential use in the treatment of other autoimmune diseases, including multiple sclerosis and lupus. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its effectiveness in the treatment of autoimmune diseases.
Méthodes De Synthèse
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide to form 5-chloro-2-pyridinylcarbamodithioic acid. This compound is then reacted with ethyl 4-aminobenzoate to form this compound.
Applications De Recherche Scientifique
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential use in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a key role in the immune system's response to inflammation. By blocking the activity of these enzymes, this compound can reduce inflammation and potentially alleviate the symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
ethyl 4-[(5-chloropyridin-2-yl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-14(20)10-3-6-12(7-4-10)18-15(22)19-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLGTYUIGNZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)

![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)